![molecular formula C11H8F3N3O B2504083 4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338777-71-2](/img/structure/B2504083.png)
4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one, is a derivative of pyrazolone, which is a class of organic compounds with a 5-membered lactam structure. Pyrazolones are known for their diverse pharmacological activities and are often used as scaffolds for the development of new therapeutic agents. The trifluoromethyl group and anilino moiety suggest potential for increased biological activity due to the electron-withdrawing nature of the trifluoromethyl group and the potential for hydrogen bonding and π-π interactions from the anilino group.
Synthesis Analysis
The synthesis of pyrazolone derivatives typically involves the reaction of active methylene compounds with various aldehydes. In the case of 4,4'-((substituted phenyl)methylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives, a one-pot, three-component reaction was used, involving 5-methyl-2,4-dihydro-3H-pyrazol-3-one, aromatic aldehydes, and ZnO nanoparticles as a catalyst under microwave irradiation . Although the specific synthesis of 4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one is not detailed, similar methods could potentially be applied, with the appropriate trifluoromethyl-substituted aniline and aldehyde precursors.
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is characterized by a conjugated system that includes a pyrazolone ring and a methylene bridge, which can be substituted with various aromatic groups. The presence of substituents like trifluoromethyl groups can influence the electronic distribution and steric hindrance, potentially affecting the compound's reactivity and interaction with biological targets. The Schiff base formation, as seen in the synthesis of [1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazol-4-yl] methylene] aniline derivatives, is indicative of the reactivity of the methylene group adjacent to the pyrazolone ring .
Chemical Reactions Analysis
Pyrazolone derivatives can undergo various chemical reactions, including Michael addition, as seen in the reaction of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazolin-5-one with active methylene compounds . The Schiff base formation is another common reaction involving the condensation of aldehydes with amines . These reactions are crucial for the synthesis of diverse pyrazolone-based compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical properties of pyrazolone derivatives, such as melting points, can be determined through standard characterization techniques. The chemical properties, including reactivity and stability, are influenced by the nature of the substituents on the pyrazolone ring. The presence of a trifluoromethyl group is likely to increase the compound's lipophilicity, which can affect its pharmacokinetic properties. The synthesized compounds' antimicrobial, antioxidant, and larvicidal activities suggest that they have significant biological relevance, which could be attributed to their chemical structure .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound has been used in the synthesis of new heterocyclic systems, such as spiro-fused (C2)-azirino-(C4)-pyrazolones. This process involves treating specific pyrazoles with hydroxylamine to yield oximes, which are further treated with trichloroacetyl isocyanate and potassium carbonate to afford the final spiro-fused products. The structure of these compounds was elucidated using single-crystal X-ray analysis and confirmed by NMR spectroscopic investigations (Holzer et al., 2003).
Green Synthesis of Anticancer Agents
A green one-pot and catalyst-free synthesis method has been developed using 4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one derivatives as key components. This method focused on synthesizing novel compounds with potential anticancer activities against various cancer cell lines, highlighting the compound's role in developing new therapeutic agents (Ali et al., 2021).
Environmental Applications
The compound has been synthesized using environmentally benign methods, highlighting its potential for sustainable chemistry practices. These methods include conventional and non-conventional techniques like ultrasonication and microwave, with a focus on characterizing the products and evaluating their antimicrobial activity (Shelke et al., 2007).
Tautomerism and Structural Studies
Studies on the tautomerism and structural aspects of related compounds, such as 5-Methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones, have shown that these compounds exist in specific tautomeric forms with intramolecular hydrogen bonding, highlighting the compound's importance in understanding chemical bonding and molecular structure (Rockley & Summers, 1981).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[[2-(trifluoromethyl)phenyl]iminomethyl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)8-3-1-2-4-9(8)15-5-7-6-16-17-10(7)18/h1-6H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFOCDVNDSQOJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=CC2=CNNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

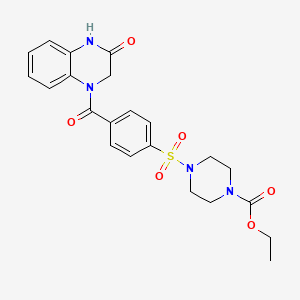
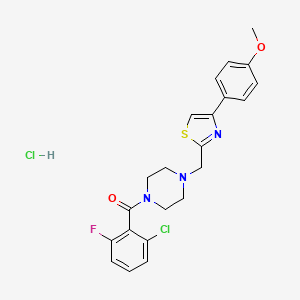
![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2504002.png)
![2-(4-Chlorophenoxy)-2-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}propanamide](/img/structure/B2504003.png)
![(E)-N-[(2S,3R)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2504004.png)
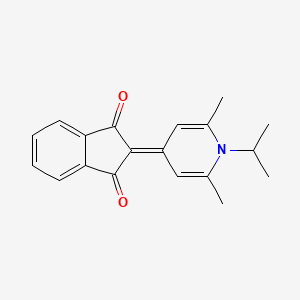
![9-(4-chlorobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2504008.png)
![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2504009.png)
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)
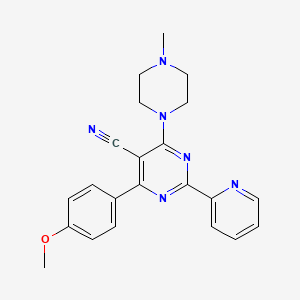
![3-(3,4-dimethoxyphenethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2504019.png)
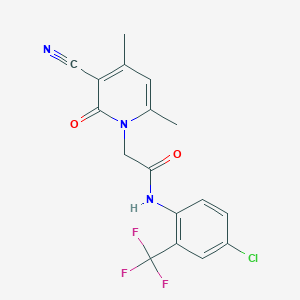

![2-[2-(4-Methylphenoxy)acetamido]benzoic acid](/img/structure/B2504023.png)